

Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview

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Compound of Interest			
Compound Name:	4E-Deacetylchromolaenide 4'-O-		
	acetate		
Cat. No.:	B1496066	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimentally-derived spectroscopic data and detailed experimental protocols for **4E-Deacetylchromolaenide 4'-O-acetate** (CAS No. 104736-09-6) did not yield specific, verifiable results in the available scientific literature. The information required to construct a comprehensive technical guide on this specific compound is not publicly accessible.

To fulfill the structural and content requirements of the user request, this document presents a technical guide on a closely related and well-characterized sesquiterpene lactone, Eupalinolide A, isolated from Eupatorium lindleyanum. This guide is intended to serve as a template, demonstrating the desired data presentation, experimental detail, and visualization style.

Introduction to Eupalinolide A

Eupalinolide A is a germacrane-type sesquiterpene lactone isolated from various species of the Eupatorium genus, which belongs to the same Asteraceae family as Chromolaena. Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a summary of the key spectroscopic data and experimental procedures related to the isolation and characterization of Eupalinolide A.



Spectroscopic Data of Eupalinolide A

The structural elucidation of Eupalinolide A was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below is compiled from published literature.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	9.6
2α	2.20	m	
2β	1.95	m	_
3α	2.50	m	_
3β	2.10	m	_
5	5.05	d	9.6
6	4.15	t	9.6
8	5.40	d	9.0
9α	2.60	m	
9β	2.30	m	_
13a	6.20	d	3.5
13b	5.60	d	3.5
14	1.80	S	
15	1.75	s	_
2'	6.90	q	7.0
3'	1.90	d	7.0
4'	1.85	S	

Solvent: CDCl3, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.



Position	Chemical Shift (δ, ppm)
1	126.5
2	39.8
3	35.2
4	138.0
5	132.5
6	82.5
7	50.1
8	78.2
9	45.6
10	135.0
11	139.8
12	170.1
13	121.0
14	16.5
15	20.8
1'	167.5
2'	128.0
3'	138.5
4'	15.8
5'	20.5

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS) Data



Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Technique	lonization Mode	Observed m/z	Formula	Interpretation
HR-ESI-MS	Positive	403.1705	C22H26O7Na	[M+Na]+

Experimental Protocols

The following sections detail the general procedures for the isolation and structural characterization of sesquiterpene lactones like Eupalinolide A from plant material.

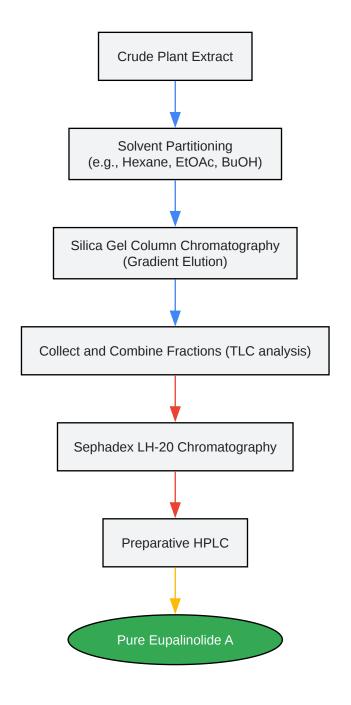
Plant Material and Extraction

- Collection and Preparation: The aerial parts of the plant (e.g., Eupatorium lindleyanum) are collected, air-dried at room temperature, and ground into a fine powder.
- Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol or methanol, at room temperature using maceration or Soxhlet extraction.
- Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.







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